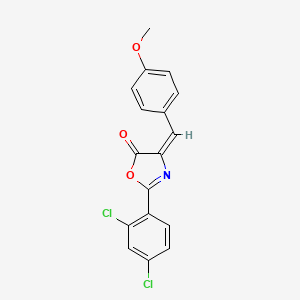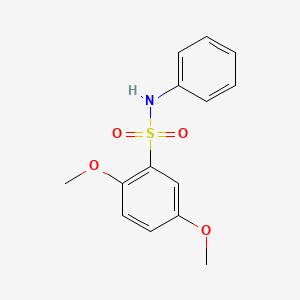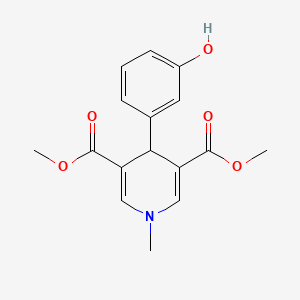![molecular formula C17H11N3O3 B5661303 1-{2-Nitro-10H-indolo[3,2-B]quinolin-10-YL}ethan-1-one](/img/structure/B5661303.png)
1-{2-Nitro-10H-indolo[3,2-B]quinolin-10-YL}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Nitro-10H-indolo[3,2-B]quinolin-10-YL}ethan-1-one is a complex organic compound belonging to the class of indoloquinolines This compound is characterized by its fused tetracyclic structure, which includes both indole and quinoline moieties
Preparation Methods
The synthesis of 1-{2-Nitro-10H-indolo[3,2-B]quinolin-10-YL}ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the reaction of isatin with an aromatic aldehyde in the presence of a base.
Coupling of Indole and Quinoline Rings: The indole and quinoline rings are then coupled through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate the formation of the fused tetracyclic structure.
Nitration and Acylation: The final steps involve the nitration of the indoloquinoline intermediate to introduce the nitro group, followed by acylation to form the ethanone moiety.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs, often through the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
1-{2-Nitro-10H-indolo[3,2-B]quinolin-10-YL}ethan-1-one undergoes a variety of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the nitro group to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups using reagents such as halogens or alkylating agents.
Cyclization: The compound can undergo intramolecular cyclization reactions to form additional fused ring systems, often facilitated by strong acids or bases.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, halogens, and strong acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-Nitro-10H-indolo[3,2-B]quinolin-10-YL}ethan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit the enzyme telomerase and stabilize G-quadruplex DNA structures, which are important targets in cancer therapy.
Biological Research: The compound has been used in studies investigating the regulation of intracellular reactive oxygen species (ROS) and the permeability of the mitochondrial membrane.
Chemical Biology: The compound has been used as a probe to study the interactions between small molecules and DNA, particularly in the context of G-quadruplex stabilization.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-{2-Nitro-10H-indolo[3,2-B]quinolin-10-YL}ethan-1-one involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to and stabilize G-quadruplex DNA structures, which are four-stranded DNA structures found in telomeres and certain gene promoters. This stabilization can inhibit the activity of the enzyme telomerase, which is responsible for maintaining telomere length in cancer cells, leading to cell death . Additionally, the compound can modulate the levels of reactive oxygen species (ROS) within cells, affecting cellular signaling pathways and mitochondrial function .
Comparison with Similar Compounds
1-{2-Nitro-10H-indolo[3,2-B]quinolin-10-YL}ethan-1-one can be compared with other similar compounds, such as:
Neocryptolepine: Neocryptolepine is a synthetic analog of cryptolepine that has shown similar biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure, which includes a nitro group and an ethanone moiety, providing distinct chemical reactivity and biological activity compared to other indoloquinoline compounds.
Properties
IUPAC Name |
1-(2-nitroindolo[3,2-b]quinolin-10-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-10(21)19-15-5-3-2-4-13(15)17-16(19)9-11-8-12(20(22)23)6-7-14(11)18-17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCPJDYYYZZJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-methoxy-2-methyl-5-[4-(piperidin-1-ylcarbonyl)phenyl]quinoline](/img/structure/B5661223.png)

![7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5661231.png)
![8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5661245.png)
![3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5661256.png)
![2-[9-(2-Hydroxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]phenol](/img/structure/B5661264.png)
![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5661292.png)

![N-[(3S*,4R*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5661306.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5661310.png)
![2-ethyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5661315.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661328.png)
![2-{2-[4-(methoxyacetyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5661337.png)
